molecular formula C24H35N3O4 B11038302 tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate

tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B11038302
M. Wt: 429.6 g/mol
InChI Key: JXSDKLAMCKHZBR-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline derivative with a pyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Derivative: This involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methoxy reagents under controlled conditions to introduce the methoxy group.

    Coupling with Pyrazinecarboxylate: The quinoline derivative is then coupled with a pyrazinecarboxylate intermediate through a series of condensation reactions, often using catalysts to facilitate the process.

    Introduction of the Tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy and tert-butyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The quinoline and pyrazine rings can be reduced using suitable reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pyrazinecarboxylate group can form hydrogen bonds with active sites of enzymes, modulating their activity. The tert-butyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 4-{2-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of a quinoline derivative and a pyrazinecarboxylate moiety, which imparts distinct chemical and biological properties not found in simpler antioxidants like BHT.

Properties

Molecular Formula

C24H35N3O4

Molecular Weight

429.6 g/mol

IUPAC Name

tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H35N3O4/c1-17-15-24(5,6)27(20-9-8-18(30-7)14-19(17)20)21(28)16-25-10-12-26(13-11-25)22(29)31-23(2,3)4/h8-9,14-15H,10-13,16H2,1-7H3

InChI Key

JXSDKLAMCKHZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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